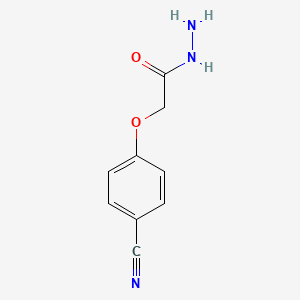
4-シアノフェノキシ酢酸ヒドラジド
概要
説明
2-(4-Cyanophenoxy)acetohydrazide is a chemical compound with the molecular formula C9H9N3O2. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a cyanophenoxy group attached to an acetohydrazide moiety, which imparts unique chemical properties and reactivity.
科学的研究の応用
2-(4-Cyanophenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the production of specialty chemicals and materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenoxy)acetohydrazide typically involves the reaction of 4-cyanophenol with chloroacetic acid to form 2-(4-cyanophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product, 2-(4-Cyanophenoxy)acetohydrazide . The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include ethanol or methanol
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
Industrial production methods for 2-(4-Cyanophenoxy)acetohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Continuous Flow Systems: To ensure consistent production and quality control
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product
化学反応の分析
Types of Reactions
2-(4-Cyanophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides
Reduction: Reduction reactions can yield hydrazine derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents depending on the reaction type
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives
Reduction Products: Hydrazine derivatives
Substitution Products: Various substituted phenoxyacetohydrazides
作用機序
The mechanism of action of 2-(4-Cyanophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins
Pathways Involved: Inhibition of enzyme activity, modulation of signaling pathways, and interaction with cellular components
類似化合物との比較
Similar Compounds
Cyanoacetohydrazide: A closely related compound with similar reactivity and applications
Phenoxyacetohydrazide: Another related compound with variations in the phenoxy group
Uniqueness
2-(4-Cyanophenoxy)acetohydrazide is unique due to the presence of the cyanophenoxy group, which imparts distinct chemical properties and enhances its reactivity compared to other similar compounds .
特性
IUPAC Name |
2-(4-cyanophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-5-7-1-3-8(4-2-7)14-6-9(13)12-11/h1-4H,6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDADGZSZWFRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281161 | |
| Record name | 2-(4-Cyanophenoxy)acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380426-62-0 | |
| Record name | 2-(4-Cyanophenoxy)acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380426-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Cyanophenoxy)acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














